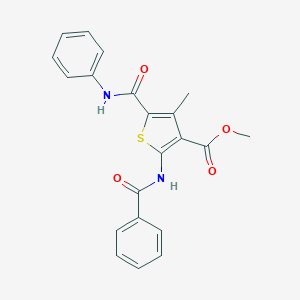
Methyl 2-benzamido-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-benzamido-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate is a complex organic compound that belongs to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by its unique structure, which includes benzamido and phenylcarbamoyl groups attached to the thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-benzamido-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Benzamido and Phenylcarbamoyl Groups: The benzamido and phenylcarbamoyl groups are introduced through amide bond formation reactions. This can be achieved by reacting the thiophene derivative with benzoyl chloride and phenyl isocyanate in the presence of a base such as triethylamine.
Esterification: The carboxylic acid group on the thiophene ring is esterified using methanol and a catalyst such as sulfuric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-benzamido-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated thiophenes, nitrothiophenes, sulfonated thiophenes.
Applications De Recherche Scientifique
Methyl 2-benzamido-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs. Its unique structure allows for interactions with various biological targets.
Material Science: The compound is explored for its electronic properties, making it a candidate for use in organic semiconductors and photovoltaic devices.
Biological Studies: Researchers investigate its interactions with enzymes and proteins to understand its potential as an enzyme inhibitor or activator.
Mécanisme D'action
The mechanism of action of methyl 2-benzamido-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. The benzamido and phenylcarbamoyl groups can form hydrogen bonds and hydrophobic interactions with proteins, affecting their function. The thiophene ring can participate in π-π stacking interactions, further stabilizing the compound-protein complex. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-benzamido-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate: shares similarities with other thiophene derivatives such as:
Uniqueness
The uniqueness of this compound lies in its dual amido functional groups, which provide a distinct set of chemical and biological properties. These groups enhance its ability to interact with biological targets and make it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C21H18N2O4S |
|---|---|
Poids moléculaire |
394.4g/mol |
Nom IUPAC |
methyl 2-benzamido-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C21H18N2O4S/c1-13-16(21(26)27-2)20(23-18(24)14-9-5-3-6-10-14)28-17(13)19(25)22-15-11-7-4-8-12-15/h3-12H,1-2H3,(H,22,25)(H,23,24) |
Clé InChI |
JLAVNGFQEXDNNC-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=CC=C2)C(=O)NC3=CC=CC=C3 |
SMILES canonique |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=CC=C2)C(=O)NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


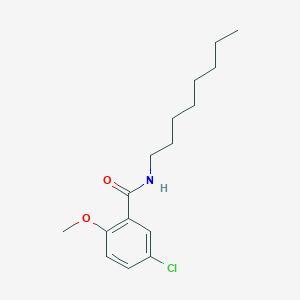
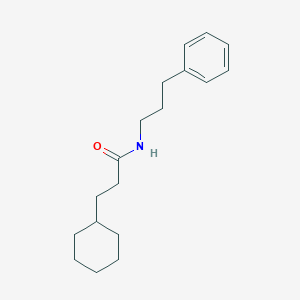
![N'-[1-(3,4-dimethylphenyl)ethylidene]-3-fluorobenzohydrazide](/img/structure/B450109.png)
![3,4-dimethyl-N'-[4-(methylsulfanyl)benzylidene]benzohydrazide](/img/structure/B450110.png)
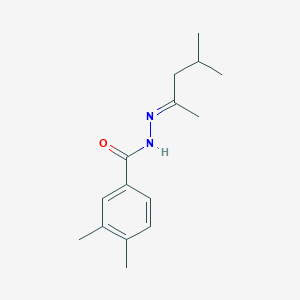
![2-[4-(2-{2,4-bisnitrophenyl}carbohydrazonoyl)-2-bromo-6-methoxyphenoxy]-N-phenylacetamide](/img/structure/B450113.png)
![N'-(4-methoxybenzylidene)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzohydrazide](/img/structure/B450114.png)

![ETHYL 2-{[(CYCLOHEXYLAMINO)CARBONYL]AMINO}ACETATE](/img/structure/B450119.png)
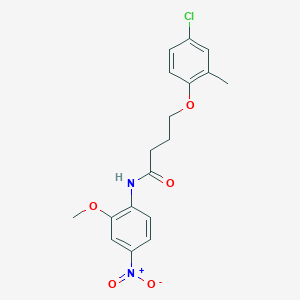
![N-(4-{N-[(4-bromophenyl)acetyl]ethanehydrazonoyl}phenyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B450121.png)
![2-{4-[(E)-{2-[(4-bromophenyl)acetyl]hydrazinylidene}methyl]-2-methoxyphenoxy}acetamide](/img/structure/B450122.png)
![Ethyl 2-({[4-(acetylamino)phenyl]sulfonyl}amino)-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate](/img/structure/B450125.png)
![N-{4-[acetyl(methyl)amino]phenyl}-4-[(3-methoxyphenoxy)methyl]benzamide](/img/structure/B450128.png)
